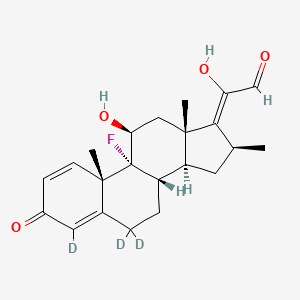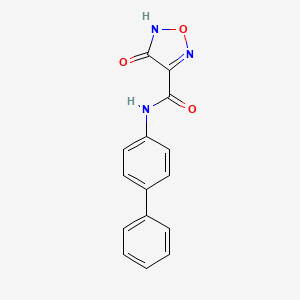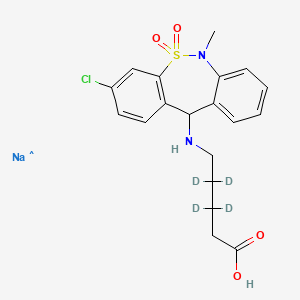
octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is an ester compound derived from octacosanol and ferulic acid. It is characterized by a long aliphatic chain (octacosyl group) and a phenolic moiety with methoxy and hydroxy substituents. This compound is of interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of octacosanol with ferulic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of immobilized catalysts and solvent recovery systems can enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoate group can be reduced to form saturated esters.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of octacosyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The biological effects of octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate are primarily attributed to its phenolic moiety. The compound can scavenge free radicals and inhibit oxidative stress pathways. It may also modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. The long aliphatic chain enhances its ability to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octacosyl ferulate: Similar structure but lacks the methoxy group.
Octacosyl caffeate: Similar structure but has a different substitution pattern on the phenolic ring.
Octacosyl p-coumarate: Similar structure but lacks the methoxy and hydroxy groups.
Uniqueness
Octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to the presence of both methoxy and hydroxy groups on the phenolic ring, which can enhance its antioxidant properties. The long aliphatic chain also contributes to its amphiphilic nature, making it suitable for applications in drug delivery and cosmetics.
Propriétés
IUPAC Name |
octacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGLOISSVVAGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
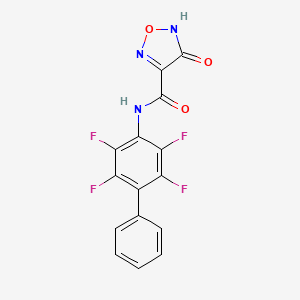

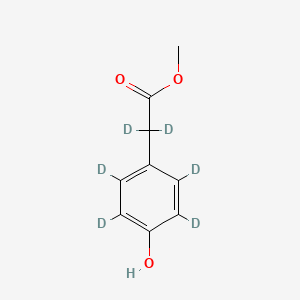
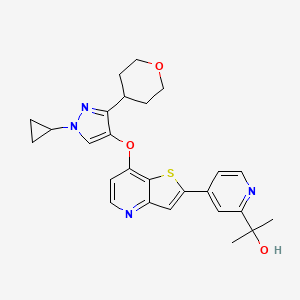
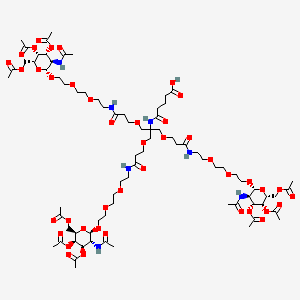

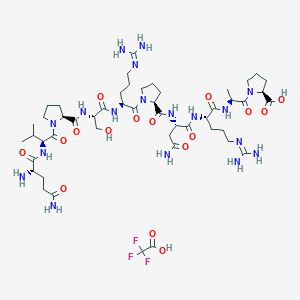
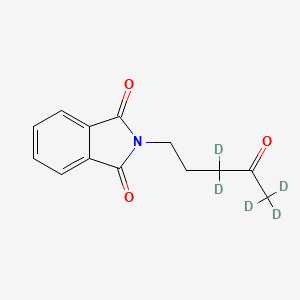
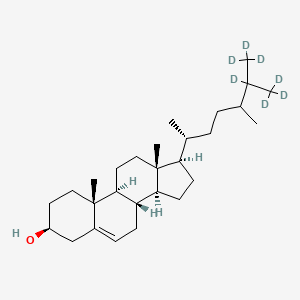
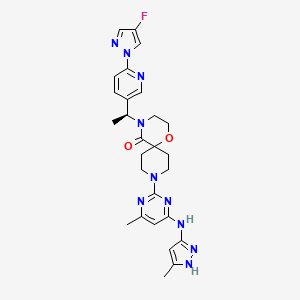
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
